REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:10]=[C:11]([S:14](O)(=[O:16])=[O:15])[S:12][CH:13]=2)=[O:8])=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[NH4+:24].[OH-]>C(Cl)Cl.CC(C)=O>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:10]=[C:11]([S:14]([NH2:24])(=[O:16])=[O:15])[S:12][CH:13]=2)=[O:8])=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C=2C=C(SC2)S(=O)(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
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CUSTOM
|
Details
|
the resulting suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to give a homogeneous solution
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with CHCl3 after ice
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
STIRRING
|
Details
|
After stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
this was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C=2C=C(SC2)S(=O)(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |